molecular formula C6H7F2NOS B3240347 Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl- CAS No. 1432754-22-7

Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-

Cat. No.: B3240347
CAS No.: 1432754-22-7
M. Wt: 179.19 g/mol
InChI Key: SWSBLNLCEBONKJ-UHFFFAOYSA-N
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Description

Overview of Thiazole (B1198619) Heterocyclic Systems in Organic Chemistry

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. wikipedia.orghmdb.ca This structural motif is a privileged scaffold in organic and medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.netmdpi.com A cornerstone example is its incorporation in Vitamin B1 (thiamine), a vital coenzyme in metabolic pathways. wikipedia.orgresearchgate.net

Beyond its role in natural products, the thiazole nucleus is a key component in numerous synthetic pharmaceuticals. wikipedia.org Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. researchgate.netresearchgate.netnih.gov The aromatic nature of the thiazole ring allows it to engage in various non-covalent interactions, while the heteroatoms can participate in hydrogen bonding and act as coordination sites, making it a versatile pharmacophore for drug development. mdpi.com The synthesis of substituted thiazoles is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a classic and widely used method. tandfonline.com

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The introduction of fluorine atoms into organic molecules is a powerful strategy in modern chemical research, particularly in the design of pharmaceuticals and agrochemicals. nih.govmdpi.com Fluorine's high electronegativity and small size can profoundly alter a molecule's physicochemical properties. The replacement of hydrogen with fluorine often leads to increased metabolic stability due to the strength of the carbon-fluorine (C-F) bond, which is more resistant to enzymatic cleavage. mdpi.com

Key Physicochemical Effects of Fluorine Substitution

PropertyEffect of FluorinationReference
Metabolic StabilityIncreased due to high C-F bond strength mdpi.com
LipophilicityGenerally increased, enhancing membrane permeability mdpi.comnih.gov
Binding AffinityCan be improved through new molecular interactions nih.gov
pKaCan be altered, affecting ionization state nih.gov

Positioning of Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl- within Advanced Thiazole Chemistry

Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl- represents a specific intersection of the two aforementioned areas of chemical research. It is a 2,4-disubstituted thiazole, a substitution pattern frequently explored for biological activity. nih.gov The 2-methyl group is a common feature in many thiazole-based compounds. researchgate.netnih.gov

The novelty of this particular compound lies in the 4-[(difluoromethoxy)methyl] substituent. While extensive research exists on thiazoles with various alkyl, aryl, and heterocyclic groups at the 4-position, the introduction of a difluoromethoxymethyl group is less common. This positions the compound within a modern research trajectory focused on exploring the impact of specialized fluorinated substituents on established heterocyclic scaffolds. The synthesis of such a molecule would likely involve multi-step pathways, potentially starting from a precursor like 4-methylthiazole-5-carboxylic acid and employing advanced fluorination techniques. nih.govnih.gov The compound serves as a model for investigating how the unique electronic and steric properties of the -CH2OCF2H group influence the reactivity and potential bioactivity of the 2-methylthiazole (B1294427) core.

Scope of Academic Inquiry for Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-

The academic inquiry surrounding Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl- is primarily prospective, focusing on its potential as a building block for new functional molecules. Research efforts would logically be directed toward several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to access this and related compounds. This would be followed by thorough structural confirmation and characterization using spectroscopic methods such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Physicochemical Property Evaluation: Investigating key properties such as lipophilicity (LogP), acidity/basicity (pKa), and metabolic stability. These studies would aim to quantify the precise contribution of the 4-[(difluoromethoxy)methyl] group compared to non-fluorinated analogues.

Biological Screening: Given the broad biological profile of thiazole derivatives, this compound would be a candidate for screening in various assays. mdpi.com Based on the known activities of other 2,4-disubstituted thiazoles, potential areas of investigation could include its efficacy as an anticancer, antibacterial, or antifungal agent. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Using Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl- as a lead compound, researchers could synthesize a library of analogues to establish SAR. This would involve modifying the substituent at the 2-position or altering the fluorinated tail to understand the structural requirements for any observed biological activity.

Potential Research Trajectories

Area of InquiryResearch Focus
Synthetic ChemistryDevelopment of novel synthetic methodologies for fluorinated thiazoles.
Medicinal ChemistryEvaluation as a scaffold for anticancer, antimicrobial, or anti-inflammatory agents.
Materials ScienceExploration of its properties for applications in organic electronics or functional dyes.
Agrochemical ResearchScreening for potential fungicidal or pesticidal activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethoxymethyl)-2-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NOS/c1-4-9-5(3-11-4)2-10-6(7)8/h3,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSBLNLCEBONKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)COC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401244439
Record name Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-
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Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432754-22-7
Record name Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID401244439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Reaction Mechanisms of Thiazole, 4 Difluoromethoxy Methyl 2 Methyl

Reactivity Profile of the Thiazole (B1198619) Nucleus

The thiazole ring is an aromatic heterocycle characterized by a degree of aromaticity greater than that of corresponding oxazoles, evidenced by significant pi-electron delocalization. wikipedia.org The nitrogen atom at position 3 imparts a degree of basicity to the ring, with a pKa of 2.5 for the conjugate acid, making it less basic than imidazole. wikipedia.org The electron distribution within the thiazole ring is not uniform; the C2 position is the most electron-deficient, the C4 position is nearly neutral, and the C5 position is slightly electron-rich. pharmaguideline.com This inherent electronic distribution dictates the regioselectivity of various reactions.

Electrophilic Substitution: Due to the electron-donating nature of the sulfur atom, electrophilic substitution reactions on the thiazole ring are generally favored at the C5 position. pharmaguideline.comijper.org The presence of an electron-donating group at the C2 position, such as the methyl group in the title compound, further activates the C5 position towards electrophilic attack. pharmaguideline.com Common electrophilic substitution reactions for thiazoles include halogenation, nitration, and sulfonation, which would be expected to occur at the C5 position of "Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-".

Nucleophilic Substitution: The electron-deficient C2 position is the primary site for nucleophilic attack. pharmaguideline.com However, nucleophilic substitution on an unsubstituted thiazole ring typically requires a strong nucleophile or activation of the ring. pharmaguideline.com The presence of the methyl group at C2 in the title compound would generally disfavor direct nucleophilic substitution at this position.

Deprotonation: The proton at the C2 position of the thiazole ring is the most acidic due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. wikipedia.orgmdpi.com Strong bases, such as organolithium reagents, can deprotonate the C2 position, generating a nucleophilic carbanion that can react with various electrophiles. wikipedia.orgpharmaguideline.com For "Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-", while the C2 position is substituted, the methyl group protons could potentially be deprotonated under very strong basic conditions, although this is less favorable than deprotonation of the C2-H in an unsubstituted thiazole.

N-Alkylation: The lone pair of electrons on the nitrogen atom at position 3 makes it susceptible to alkylation by alkyl halides, leading to the formation of thiazolium cations. pharmaguideline.com

Role of the Difluoromethoxymethyl Group in Directing Reactivity

The difluoromethoxymethyl group (CF₂OCH₃) at the C4 position significantly influences the electronic properties and, consequently, the reactivity of the thiazole ring. This group is known to be a moderate electron acceptor through both inductive and resonance effects. nuph.edu.uaresearchgate.netnuph.edu.ua

The electron-withdrawing character of the difluoromethoxymethyl group can be quantified by Hammett constants. Studies on analogous aromatic systems have determined the inductive (σI) and resonance (σR) parameters for the CF₂OCH₃ group. nuph.edu.uaresearchgate.net

SubstituentInductive Effect (σI)Resonance Effect (σR)
CF₂OCH₃0.220.07
CF₃0.450.08
CHF₂0.300.03
CH₂F0.11-0.03
CH₂OCH₃0.06-0.08
CH₃-0.01-0.04

Data sourced from studies on substituted aromatic systems and presented for comparative purposes. nuph.edu.ua

As indicated in the table, the difluoromethoxy group is a moderate electron acceptor, with its inductive effect being more pronounced than its resonance effect. This will influence the acidity of protons on the thiazole ring and the attached methyl group, potentially making them more susceptible to deprotonation under appropriate basic conditions.

Stereochemical Aspects of Reactions Involving the Compound

Specific stereochemical outcomes in reactions involving "Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-" would primarily be a consideration if the methylene (B1212753) carbon of the difluoromethoxymethyl group becomes a stereocenter during a reaction, or if reactions occur at the thiazole ring in a chiral environment.

For instance, if a reaction were to introduce a new chiral center adjacent to the difluoromethoxymethyl group, the existing substituent could exert some degree of stereocontrol. However, without specific examples of such reactions for this compound, the discussion remains theoretical. The planarity of the thiazole ring itself means that reactions directly on the ring will not inherently introduce stereoisomerism unless a substituent is introduced that creates a chiral center.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies for "Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-" are not available in the reviewed literature, the mechanisms of key transformations can be predicted based on the general reactivity of thiazoles and the electronic influence of the substituents.

Electrophilic Aromatic Substitution (e.g., Bromination at C5):

Generation of the Electrophile: The reaction would be initiated by the formation of a strong electrophile, such as Br⁺ from Br₂ and a Lewis acid catalyst.

Nucleophilic Attack: The π-electrons of the thiazole ring, with electron density concentrated at the C5 position due to the directing effect of the C2-methyl group, would attack the electrophile. This forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation: A base in the reaction mixture would abstract the proton from the C5 position, restoring the aromaticity of the thiazole ring and yielding the 5-bromo-4-[(difluoromethoxy)methyl]-2-methylthiazole product.

Nucleophilic Addition to the Difluoromethylene Carbon (Hypothetical): Under specific conditions, it might be possible for a nucleophile to attack the carbon of the difluoromethoxy group, leading to the displacement of the methoxy (B1213986) group. However, such reactions are generally challenging.

Spectroscopic and Advanced Analytical Characterization Techniques for Thiazole, 4 Difluoromethoxy Methyl 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For "Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-", ¹H, ¹³C, and ¹⁹F NMR would provide detailed information about the proton, carbon, and fluorine environments within the molecule.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum would be expected to show distinct signals for the different types of protons present in the molecule.

Methyl Protons (-CH₃): A singlet would be anticipated for the three equivalent protons of the methyl group at the C2 position of the thiazole (B1198619) ring.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group connecting the thiazole ring to the difluoromethoxy group would likely appear as a triplet due to coupling with the fluorine atoms of the -OCHF₂ group.

Thiazole Proton (-CH=): A singlet for the proton at the C5 position of the thiazole ring would be expected.

Difluoromethoxy Proton (-OCHF₂): The proton of the difluoromethoxy group would exhibit a characteristic triplet due to coupling with the two adjacent fluorine atoms.

Hypothetical ¹H NMR Data Table

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 2.7s3H2-CH₃
~ 4.8t2H4-CH₂-
~ 7.2s1H5-H
~ 6.6t1H-OCHF₂

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule.

Thiazole Ring Carbons: Distinct signals would be observed for the three carbon atoms of the thiazole ring (C2, C4, and C5).

Methyl Carbon (-CH₃): A signal in the aliphatic region would correspond to the methyl carbon.

Methylene Carbon (-CH₂-): A signal for the methylene carbon, likely showing coupling to the adjacent fluorine atoms.

Difluoromethoxy Carbon (-OCHF₂): A characteristic triplet in the downfield region due to the strong deshielding effect of the two fluorine atoms and the oxygen atom.

Hypothetical ¹³C NMR Data Table

Chemical Shift (δ) ppmAssignment
~ 192-CH₃
~ 554-CH₂-
~ 115 (t)-OCHF₂
~ 120C5
~ 150C4
~ 165C2

¹⁹F NMR Spectral Analysis for Fluorine Environment

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For "Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-", the two fluorine atoms of the difluoromethoxy group are chemically equivalent and would be expected to produce a single signal. This signal would be split into a doublet by the adjacent proton.

Hypothetical ¹⁹F NMR Data

A single doublet would be expected in the ¹⁹F NMR spectrum, with a chemical shift and coupling constant characteristic of a difluoromethoxy group.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

2D NMR techniques would be invaluable in confirming the structural assignments.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for instance, between the methylene protons and the difluoromethoxy proton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish one-bond correlations between protons and the carbons they are directly attached to (e.g., 2-CH₃ protons to the 2-CH₃ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular structure. For example, correlations between the methylene protons and the C4 and C5 carbons of the thiazole ring would confirm their connectivity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the molecular ion's mass-to-charge ratio (m/z). This allows for the determination of the exact molecular formula. For "Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-" (C₇H₉F₂NO₂S), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, with characteristic losses of fragments such as the difluoromethoxy group or the methyl group.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules. In a typical MS/MS experiment for Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-, the molecule would first be ionized, and the resulting molecular ion would be selected for fragmentation. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity.

While specific experimental data for the MS/MS fragmentation of Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl- is not extensively available in public literature, the expected fragmentation pathways can be predicted based on the structure. The thiazole ring is a stable aromatic system, but it can undergo ring cleavage under energetic conditions. The side chains are more likely to fragment. Key fragmentation events would likely involve the loss of the difluoromethoxy group or cleavage of the bond between the methyl group and the thiazole ring.

Table 1: Predicted MS/MS Fragmentation for Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss
[M+H]⁺ [M+H - CHF₂O]⁺ Loss of difluoromethoxy group
[M+H]⁺ [M+H - CH₃]⁺ Loss of methyl group

Note: This table is based on predicted fragmentation patterns and awaits experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl- would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The key functional groups in this molecule are the C-F bonds of the difluoromethoxy group, the C=N and C=S bonds within the thiazole ring, and the C-H bonds of the methyl and methoxy (B1213986) groups. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹, and due to the presence of two fluorine atoms, this band is expected to be strong and prominent. The aromatic C=C and C=N stretching vibrations of the thiazole ring would be observed in the 1400-1650 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-F Stretching 1000 - 1400
C=N (Thiazole) Stretching 1500 - 1650
C=C (Thiazole) Stretching 1400 - 1600
C-H (Methyl) Stretching 2850 - 3000

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for determining the purity of a compound and for quantifying its concentration in a mixture. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and analysis of non-volatile and thermally labile compounds. For Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-, a reversed-phase HPLC method would likely be suitable. In this approach, a nonpolar stationary phase (such as C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection could be achieved using a UV detector, as the thiazole ring is UV-active.

Table 3: Typical HPLC Parameters for Analysis of Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-, GC would be a suitable method for its purity assessment. In a GC analysis, the compound would be vaporized and separated in a column containing a stationary phase. A nonpolar or mid-polar capillary column would likely be used. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection.

Table 4: Typical GC Parameters for Analysis of Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-

Parameter Condition
Column DB-5 or similar (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)

| Detector | FID or MS |

Computational and Theoretical Investigations of Thiazole, 4 Difluoromethoxy Methyl 2 Methyl

Molecular Modeling and Simulation

Molecular Dynamics Simulations for Dynamic Behavior

A typical MD simulation protocol would involve placing the molecule in a simulation box, often solvated with a chosen solvent like water to mimic physiological conditions. The system's energy is then minimized to remove any unfavorable starting conformations. Subsequently, the system is gradually heated to a target temperature and equilibrated to ensure it reaches a stable state. Finally, a production run is executed, during which the trajectories of all atoms are saved at regular intervals.

Analysis of these trajectories would provide key insights:

Conformational Analysis: The simulation would track the torsion angles of the C4-C(methyl)-O-C(difluoro) bond, revealing the preferred spatial arrangement of the (difluoromethoxy)methyl side chain relative to the thiazole (B1198619) ring. This is crucial for understanding how the molecule presents itself for potential intermolecular interactions.

Solvent Interaction: The distribution of solvent molecules around the thiazole derivative can be analyzed to identify key solvation shells and specific interactions, such as hydrogen bonding between the solvent and the nitrogen and sulfur atoms of the thiazole ring or the oxygen of the ether group.

Flexibility and Stability: Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses would quantify the molecule's structural stability and the flexibility of its constituent atoms over time. The difluoromethyl group, for instance, would be expected to exhibit higher fluctuation compared to the more rigid thiazole ring.

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-

ParameterValue/SettingPurpose
Force FieldGROMOS54a7Defines the potential energy function of the system.
Solvent ModelSPC/EA standard water model for simulating aqueous environments.
Box TypeCubicDefines the shape of the simulation cell.
Temperature300 KSimulates physiological temperature.
Pressure1 barSimulates atmospheric pressure.
Simulation Time100 nsDuration of the production run to capture dynamic events.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers robust methods for predicting the spectroscopic properties of a molecule, which can aid in its experimental characterization. Density Functional Theory (DFT) is a commonly employed quantum mechanical method for this purpose.

NMR Spectroscopy: The magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) in Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl- can be calculated. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). Such calculations can predict the entire NMR spectrum, helping to assign experimentally observed peaks to specific atoms. The presence of the difluoromethoxy group would be expected to have a significant effect on the chemical shifts of nearby protons and carbons.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be determined. This allows for the prediction of the IR spectrum, with characteristic peaks corresponding to C-H, C=N, C-S, and C-F stretching and bending modes.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths. This information can predict the absorption wavelengths (λmax) in the UV-visible spectrum, which correspond to electronic transitions within the molecule, often involving the π-system of the thiazole ring.

Table 2: Exemplary Predicted Spectroscopic Data for Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-

Spectrum TypePredicted ParameterAtom/GroupIllustrative Value
¹H NMRChemical Shift (δ)Thiazole H57.1 ppm
¹³C NMRChemical Shift (δ)Thiazole C2165 ppm
¹⁹F NMRChemical Shift (δ)-OCF₂H-80 ppm
IRVibrational Frequency (ν)C-F Stretch1100 cm⁻¹
UV-VisMax. Absorption (λmax)π → π*245 nm

Ligand Efficiency and Lipophilicity (Computational Descriptors in Chemical Space Exploration)

In the context of drug discovery and chemical space exploration, computational descriptors are vital for predicting a molecule's potential as a drug candidate. Ligand efficiency and lipophilicity are two such key parameters.

Lipophilicity: Often quantified as the logarithm of the partition coefficient (logP) between octanol (B41247) and water, lipophilicity is a critical determinant of a molecule's pharmacokinetic properties, such as absorption and distribution. For Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-, the calculated logP (cLogP) would be influenced by the polar thiazole ring and the fluorinated, yet somewhat greasy, (difluoromethoxy)methyl side chain. Various computational models exist to predict cLogP based on the molecule's structure. The introduction of fluorine atoms generally increases lipophilicity.

Ligand Efficiency (LE): This metric assesses the binding efficiency of a molecule to its biological target on a per-atom basis. It is calculated as the binding energy divided by the number of heavy (non-hydrogen) atoms. While a specific binding energy is unknown without a biological target, the concept is crucial. A molecule like Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-, with a relatively low number of heavy atoms, would need to exhibit potent binding to have a favorable LE.

These descriptors help chemists prioritize which molecules to synthesize and test, optimizing the search for new drugs.

Table 3: Computationally Derived Physicochemical and Drug-Likeness Descriptors (Illustrative)

DescriptorDefinitionIllustrative Calculated ValueSignificance in Drug Discovery
cLogP Calculated Logarithm of Partition Coefficient2.5Predicts solubility and permeability.
Molecular Weight Mass of the molecule195.18 g/mol Influences absorption and distribution.
Topological Polar Surface Area (TPSA) Surface sum over all polar atoms54.5 ŲRelates to membrane permeability.
Ligand Efficiency (LE) (Hypothetical)Binding Energy / Heavy Atom Count0.35 (assuming a binding energy of -7 kcal/mol)Measures the binding efficiency per atom.

Structure Activity Relationship Sar Methodologies Applied to Thiazole, 4 Difluoromethoxy Methyl 2 Methyl and Its Analogues

Design Principles for Structural Modification

The design of analogues of Thiazole (B1198619), 4-[(difluoromethoxy)methyl]-2-methyl-, is guided by established principles of medicinal chemistry aimed at systematically modifying the molecule to enhance desired properties while minimizing others. Key areas for modification include the substituents at the 2 and 4 positions of the thiazole ring and the thiazole core itself.

Modification of the 2-Methyl Group: The methyl group at the 2-position of the thiazole ring is a primary site for structural variation. Replacing it with other alkyl groups of varying sizes and branching can probe the steric tolerance of potential binding pockets. Introduction of polar functional groups or bioisosteric replacements can also be explored to alter the electronic and solubility characteristics of the molecule.

Alteration of the 4-[(difluoromethoxy)methyl] Moiety: The difluoromethoxymethyl group at the 4-position is a critical determinant of the compound's properties. Modifications to this group, such as altering the length of the alkyl chain or replacing the difluoromethoxy group with other fluorine-containing moieties like trifluoromethyl, can significantly impact lipophilicity and metabolic stability. For instance, the trifluoromethyl group is known to enhance metabolic stability and binding affinity in some contexts. researchgate.net

A hypothetical SAR study on analogues of Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-, could yield data such as that presented in the interactive table below, illustrating the impact of structural modifications on a specific biological activity.

Compound IDR1 (Position 2)R2 (Position 4)R3 (Position 5)Relative Activity (%)
1 -CH₃-CH₂(OCHF₂)-H100
1a -CH₂CH₃-CH₂(OCHF₂)-H85
1b -H-CH₂(OCHF₂)-H60
1c -CH₃-CH₂(OCF₃)-H110
1d -CH₃-CF₃-H95
1e -CH₃-CH₂(OCHF₂)-Cl120
1f -CH₃-CH₂(OCHF₂)-NO₂70

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Computational SAR Approaches

Computational methods are invaluable in elucidating the SAR of Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-, providing insights that can guide the synthesis of new analogues.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl- and its analogues, a 2D-QSAR model could be developed to predict their activity based on various molecular descriptors.

The process would involve:

Data Set Preparation: A series of analogues with known activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., partial charges), steric (e.g., molar refractivity), and hydrophobic (e.g., logP) parameters, would be calculated for each molecule.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) would be used to build a QSAR model that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

A hypothetical QSAR equation for a series of thiazole derivatives might look like: pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * H-bond_donors + 3.2

This equation would suggest that activity is positively correlated with lipophilicity and the number of hydrogen bond donors, and negatively correlated with molecular weight.

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific macromolecule. For Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-, a pharmacophore model could be generated based on its structure and the structures of other known active thiazole derivatives.

The key pharmacophoric features might include:

A hydrogen bond acceptor (the nitrogen atom of the thiazole ring).

A hydrophobic feature (the 2-methyl group).

A hydrogen bond donor or a feature capable of specific polar interactions (the difluoromethoxy group).

An aromatic ring feature (the thiazole ring itself).

Once a pharmacophore model is developed and validated, it can be used for virtual screening of large compound libraries to identify novel molecules that possess the desired pharmacophoric features and are therefore likely to exhibit similar molecular recognition properties. This approach can significantly accelerate the discovery of new compounds with interesting molecular interaction profiles.

Influence of the Difluoromethoxymethyl Moiety on Molecular Recognition and Interaction Profiles (In Vitro and In Silico)

The difluoromethoxymethyl group [-CH₂(OCHF₂)] at the 4-position of the thiazole ring exerts a profound influence on the molecule's physicochemical properties and its ability to engage in molecular interactions. This is due to the unique electronic properties of fluorine.

Hydrogen Bonding Capacity: The difluoromethyl group (CHF₂) is considered a "lipophilic hydrogen bond donor". nih.gov The polarized C-H bond can participate in weak hydrogen bonding interactions with electron-rich atoms in a binding partner. This is a distinct feature compared to a non-fluorinated methyl or methoxy (B1213986) group.

Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby acidic protons, potentially influencing the ionization state of the molecule under physiological conditions.

Dipole Moment and Electrostatic Interactions: The C-F bonds introduce a strong local dipole moment, which can contribute to favorable electrostatic and dipole-dipole interactions with a binding partner. Molecular electrostatic potential (MEP) maps generated through in silico methods can visualize the electron-rich and electron-poor regions of the molecule, highlighting areas prone to electrostatic interactions.

Conformational Effects: The steric bulk and electronic nature of the difluoromethoxymethyl group can influence the preferred conformation of the molecule, which in turn affects how it presents its interaction points to a binding partner.

In vitro studies, such as binding assays with purified proteins, can quantify the impact of this moiety on binding affinity. In silico methods like molecular docking can provide a visual and energetic representation of how the difluoromethoxymethyl group orients itself within a binding site and the specific interactions it forms. For example, docking studies might reveal that the fluorine atoms of the difluoromethoxy group form favorable contacts with specific amino acid residues.

Positional Effects of Substitution on Thiazole Scaffold Properties

Electronic Effects: The thiazole ring is an electron-rich aromatic system. The position of substituents influences the electron density distribution within the ring.

Position 2: This position is electronically distinct. A methyl group at C2, being weakly electron-donating, can influence the basicity of the ring nitrogen at position 3.

Position 5: This position is generally the most nucleophilic and prone to electrophilic attack. The presence of substituents at C2 and C4 will modulate the reactivity at C5.

Steric Effects: The spatial arrangement of substituents affects the molecule's shape and its ability to fit into a specific binding site.

The 2,4-disubstitution pattern defines a specific vector for how the substituents project from the thiazole core. This orientation is crucial for molecular recognition.

Introducing a substituent at the 5-position would create a 2,4,5-trisubstituted thiazole, leading to increased steric hindrance which could either be beneficial or detrimental to binding, depending on the topology of the interaction site.

Studies on various 2,4-disubstituted thiazole derivatives have shown that even subtle changes in the nature and position of the substituents can lead to significant differences in their biological or physical properties, underscoring the importance of precise positional control in the design of new analogues. nih.govbohrium.com

Applications of Thiazole, 4 Difluoromethoxy Methyl 2 Methyl As a Synthetic Intermediate and Chemical Probe

Advanced Research Directions and Future Perspectives for Thiazole, 4 Difluoromethoxy Methyl 2 Methyl

Green Chemistry Approaches in its Synthesis

Traditional synthetic routes to thiazole (B1198619) derivatives often rely on hazardous reagents and volatile organic solvents, contributing to environmental concerns. nih.gov The future synthesis of Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-, could pivot towards more sustainable methodologies. Green chemistry approaches that merit investigation include the use of eco-friendly solvents, such as water or bio-derived solvents, and the implementation of energy-efficient techniques like microwave irradiation or ultrasonic synthesis. nih.govmdpi.combepls.com

One promising avenue is the adoption of one-pot, multi-component reactions. bepls.comacs.org These strategies enhance atom economy and reduce waste by minimizing intermediate purification steps. For the synthesis of the target compound, a potential multi-component approach could involve the reaction of a difluoromethoxylated thioamide with a suitable three-carbon building block under green conditions. The use of recyclable catalysts, such as solid-supported acids or bases, could further enhance the sustainability of the synthesis. mdpi.com

Green Chemistry TechniquePotential Application in SynthesisAnticipated Benefits
Microwave-assisted synthesisAcceleration of the thiazole ring formation.Reduced reaction times, potentially higher yields, and lower energy consumption. bepls.com
Ultrasonic irradiationEnhanced mass transfer and reaction rates.Milder reaction conditions and improved efficiency. mdpi.commdpi.com
Green Solvents (e.g., water, PEG)Replacement for traditional volatile organic compounds (VOCs).Reduced environmental impact and improved safety profile. bepls.com
Recyclable CatalystsUse of solid-supported or biocatalysts.Simplified purification, catalyst reusability, and waste reduction. mdpi.comacs.org

Catalytic Transformations Involving the Compound

The thiazole nucleus is amenable to a variety of catalytic transformations, which could be exploited for the further functionalization of Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-. Cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds. beilstein-archives.org The thiazole ring can be halogenated at the 5-position, providing a handle for these transformations. This would enable the introduction of a wide range of substituents, allowing for the fine-tuning of the molecule's electronic and steric properties.

Furthermore, C-H activation represents a frontier in synthetic chemistry, offering a direct route to functionalization without the need for pre-installed leaving groups. rsc.org Research into the regioselective C-H activation of the thiazole ring in the target compound could open up new avenues for derivatization. The directing-group ability of the nitrogen atom in the thiazole ring could be harnessed to achieve site-selective functionalization.

Catalytic TransformationPotential Reaction SitePotential Products
Suzuki Coupling5-position (after bromination)Aryl- or heteroaryl-substituted thiazoles.
Heck Coupling5-position (after bromination)Alkenyl-substituted thiazoles.
Sonogashira Coupling5-position (after bromination)Alkynyl-substituted thiazoles.
C-H Arylation5-positionDirectly arylated thiazoles.

Integration into Novel Material Science Architectures (Excluding Biological Devices)

The unique electronic properties of thiazole derivatives make them attractive building blocks for novel materials. rsc.orgresearchgate.net The electron-withdrawing nature of the thiazole ring, coupled with the influence of the difluoromethoxy group, suggests that Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl- could be a valuable component in organic electronic materials. researchgate.net

One area of exploration is the incorporation of this thiazole derivative into conjugated polymers. cedarville.edursc.org Such polymers could exhibit interesting semiconducting or photoluminescent properties. The difluoromethoxy group, in particular, could enhance the electron-accepting character of the polymer, making it suitable for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). nih.gov

Another potential application is in the development of novel ligands for metal-organic frameworks (MOFs). The nitrogen and sulfur atoms of the thiazole ring can coordinate to metal centers, and the pendant difluoromethoxy group could influence the porosity and surface properties of the resulting MOF.

Methodologies for High-Throughput Synthesis and Screening of Analogs

To fully explore the potential of the Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl- scaffold, the development of high-throughput synthesis and screening methods is crucial. acs.org Combinatorial chemistry approaches could be employed to rapidly generate a library of analogs with diverse substituents at various positions of the thiazole ring. nih.govresearchgate.net

Solid-phase organic synthesis (SPOS) offers a powerful platform for the parallel synthesis of such libraries. acs.org The thiazole core could be anchored to a solid support, followed by a series of automated reaction, work-up, and purification steps to introduce diversity. nih.gov This would enable the efficient production of a large number of derivatives for screening in materials science applications.

High-Throughput MethodApplicationAdvantage
Solid-Phase SynthesisGeneration of a library of thiazole analogs.Automated synthesis and purification, enabling rapid diversification. acs.org
Parallel Solution-Phase SynthesisRapid synthesis of a focused library of compounds.Faster development times compared to traditional methods. nih.gov
Automated PurificationHigh-throughput purification of synthesized compounds.Increased efficiency and throughput in the discovery workflow.

Emerging Roles in New Chemical Reactions and Method Development

Beyond its potential as a building block for materials, Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl- could also play a role in the development of new chemical reactions and methodologies. Thiazolium salts, derived from the N-alkylation of thiazoles, are well-known precursors to N-heterocyclic carbenes (NHCs). wikipedia.org These NHCs are versatile organocatalysts for a range of transformations. The electronic properties of the difluoromethoxy group could modulate the catalytic activity of the corresponding NHC derived from the target compound.

Furthermore, the thiazole motif itself can act as a ligand for transition metal catalysts. acs.org The specific steric and electronic environment provided by the 2-methyl and 4-[(difluoromethoxy)methyl] substituents could lead to novel catalytic activities or selectivities. Research in this area could involve the synthesis of new thiazole-based ligands and their evaluation in a variety of catalytic reactions.

Finally, the unique reactivity of the thiazole ring could be harnessed in the development of novel cycloaddition reactions or ring-opening methodologies, further expanding the synthetic chemist's toolkit. wikipedia.org

Q & A

Basic: What synthetic strategies are effective for introducing the difluoromethoxy group into thiazole derivatives?

The difluoromethoxy (-OCF₂H) group can be introduced via nucleophilic substitution or coupling reactions. A common precursor is a chloromethyl-substituted thiazole (e.g., 4-chloromethyl-2-methylthiazole hydrochloride ), which reacts with difluoromethoxide ions. For example, using silver difluoromethoxide (AgOCF₂H) under anhydrous conditions in polar aprotic solvents (e.g., DMF) at 60–80°C yields the target compound. Alternative routes may involve Mitsunobu reactions with difluoromethanol or direct fluorination of methoxy precursors using DAST (diethylaminosulfur trifluoride) .

Basic: Which spectroscopic techniques are critical for characterizing thiazole derivatives, and what diagnostic signals should be prioritized?

  • ¹H/¹³C NMR : The thiazole ring protons (e.g., H-2 and H-5) typically resonate at δ 7.5–8.5 ppm, while the difluoromethoxy methyl group (-CH₂OCF₂H) shows a triplet near δ 4.5–5.0 ppm (²JHF coupling ~45 Hz) .
  • IR Spectroscopy : Stretching vibrations for C-F bonds (1000–1300 cm⁻¹) and thiazole C=N (1600–1650 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of -OCF₂H) validate the structure .

Advanced: How can reaction conditions be optimized to enhance yields of 4-[(difluoromethoxy)methyl]-2-methylthiazole derivatives?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and improve nucleophilicity .
  • Catalysts : Silver salts (AgOTf) enhance halogen exchange in substitution reactions .
  • Temperature Control : Moderate heating (60–80°C) balances reaction rate and side-product formation .
  • Purification : Column chromatography with ethyl acetate/hexane gradients isolates the product, while crystallization (water-ethanol) improves purity .

Advanced: How should researchers address contradictions in reported biological activities of thiazole derivatives?

  • Meta-Analysis : Compare structural variations (e.g., substituent positions, electronic effects) across studies. For example, 4-methylthiazole derivatives show variable anticancer activity depending on the substituent’s electronic nature (electron-withdrawing vs. donating) .
  • Dose-Response Studies : Re-evaluate activity at multiple concentrations to rule out assay-specific artifacts .
  • Target Validation : Use CRISPR or siRNA to confirm target engagement in cellular models .

Advanced: What computational approaches are suitable for studying this compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. For example, thiazole derivatives with bulky substituents may occupy hydrophobic pockets in enzymes (e.g., kinases) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • QSAR Modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with activity data to predict optimizations .

Advanced: What design principles govern SAR studies for difluoromethoxy-substituted thiazoles?

  • Substituent Positioning : The 4-position on the thiazole ring is critical for steric compatibility with target proteins. For example, 4-[(difluoromethoxy)methyl] groups improve metabolic stability compared to 5-substituted analogs .
  • Electronic Effects : Electron-withdrawing groups (e.g., -OCF₂H) enhance electrophilicity, potentially increasing reactivity with nucleophilic residues in enzymes .
  • Bioisosteric Replacement : Replace -OCF₂H with -OCH₂CF₃ or -SCF₃ to modulate lipophilicity and target affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.